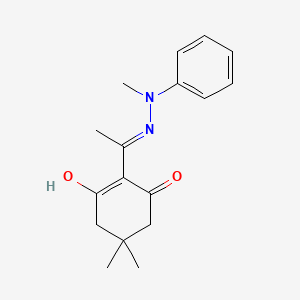
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is an organic compound with a complex structure that includes a cyclohexane ring, two ketone groups, and a hydrazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methyl-2-phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is refluxed to facilitate the formation of the desired product. The reaction can be represented as follows:
5,5-Dimethyl-1,3-cyclohexanedione+2-methyl-2-phenylhydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where the hydrazine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and as an intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A simpler analog with similar structural features but lacking the hydrazine moiety.
2-Methyl-2-phenylhydrazine: A precursor used in the synthesis of the target compound.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane ring structures and varying functional groups.
Uniqueness
3-hydroxy-5,5-dimethyl-2-(N-methyl-N-phenylethanehydrazonoyl)-2-cyclohexen-1-one is unique due to the presence of both the cyclohexane-1,3-dione core and the hydrazine derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
327104-65-4 |
|---|---|
Formule moléculaire |
C17H22N2O2 |
Poids moléculaire |
286.37g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-2-[(E)-C-methyl-N-(N-methylanilino)carbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-12(18-19(4)13-8-6-5-7-9-13)16-14(20)10-17(2,3)11-15(16)21/h5-9,20H,10-11H2,1-4H3/b18-12+ |
Clé InChI |
ZCGLEGKLCQSRRW-LDADJPATSA-N |
SMILES |
CC(=NN(C)C1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















